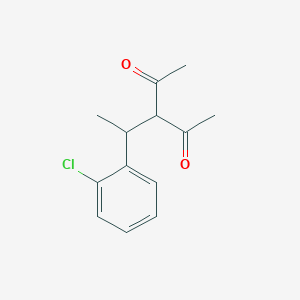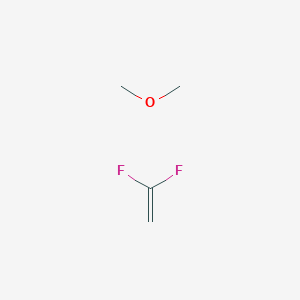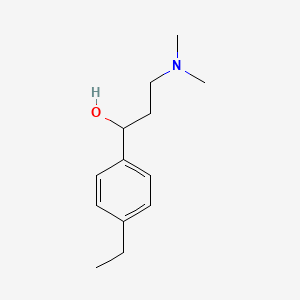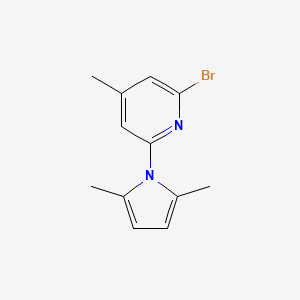![molecular formula C15H19NO6 B12517403 (R)-3-Benzo[1,3]dioxol-5-YL-2-tert-butoxycarbonylamino-propionic acid](/img/structure/B12517403.png)
(R)-3-Benzo[1,3]dioxol-5-YL-2-tert-butoxycarbonylamino-propionic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2H-1,3-ベンゾジオキソール-5-イル)-2-[(tert-ブトキシカルボニル)アミノ]プロパン酸は、ベンゾジオキソール環とtert-ブトキシカルボニル (Boc) 保護アミノ基の存在が特徴的な複雑な有機化合物です。
製造方法
合成経路および反応条件
3-(2H-1,3-ベンゾジオキソール-5-イル)-2-[(tert-ブトキシカルボニル)アミノ]プロパン酸の合成は、通常、市販の前駆体から出発する複数段階を伴います。一般的な合成経路には、以下の段階が含まれます。
ベンゾジオキソール環の形成: これは、カテコール誘導体を適切な試薬で環化させることで達成できます。
プロパン酸部分の導入: この段階では、通常、グリニャール試薬またはその他の有機金属化合物を使用してプロパン酸側鎖を導入します。
アミノ基の保護: アミノ基は、塩基性条件下でtert-ブトキシカルボニルクロリド (Boc-Cl) を使用して保護し、後続の段階での不要な副反応を防ぎます。
工業生産方法
この化合物の工業生産には、同様の合成経路が使用される場合がありますが、大規模合成用に最適化されています。これには、連続フロー反応器、自動合成プラットフォーム、および厳格な品質管理対策を使用して、高純度と収率を確保することが含まれます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-2-[(tert-butoxycarbonyl)amino]propanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzodioxole ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Introduction of the propanoic acid moiety: This step often involves the use of Grignard reagents or other organometallic compounds to introduce the propanoic acid side chain.
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions to prevent unwanted side reactions during subsequent steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
反応の種類
3-(2H-1,3-ベンゾジオキソール-5-イル)-2-[(tert-ブトキシカルボニル)アミノ]プロパン酸は、次のようなさまざまな化学反応を起こす可能性があります。
酸化: ベンゾジオキソール環は、酸化されてキノン誘導体を形成することができます。
還元: プロパン酸部分の還元により、アルコール誘導体が生成されます。
置換: Boc保護アミノ基は、酸性条件下で脱保護して遊離アミンを生成し、その後、さらなる置換反応を起こすことができます。
一般的な試薬および条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) があります。
還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤が一般的に使用されます。
置換: Boc基の脱保護は、通常、トリフルオロ酢酸 (TFA) または塩酸 (HCl) を使用して行われます。
主な生成物
酸化: キノン誘導体。
還元: アルコール誘導体。
置換: 使用した試薬に応じて、さまざまな置換アミン。
科学研究への応用
3-(2H-1,3-ベンゾジオキソール-5-イル)-2-[(tert-ブトキシカルボニル)アミノ]プロパン酸は、科学研究においていくつかの応用があります。
化学: 有機合成におけるビルディングブロックとして、より複雑な分子の前駆体として使用されます。
生物学: その潜在的な生物活性と生体分子との相互作用について研究されています。
医学: 薬物候補または薬理学的ツールとしての潜在的な治療特性について調査されています。
工業: 新素材や化学プロセスの開発に利用されています。
科学的研究の応用
3-(2H-1,3-benzodioxol-5-yl)-2-[(tert-butoxycarbonyl)amino]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a drug candidate or a pharmacological tool.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
3-(2H-1,3-ベンゾジオキソール-5-イル)-2-[(tert-ブトキシカルボニル)アミノ]プロパン酸の作用機序は、その特定の用途によって異なります。生物系では、酵素や受容体と相互作用し、その活性を調節する可能性があります。ベンゾジオキソール環はπ-π相互作用に関与し、アミノ基は標的分子と水素結合を形成することができます。関与する正確な分子標的および経路は、現在も研究中です。
類似化合物の比較
類似化合物
3-(4,7-ジメトキシ-1,3-ベンゾジオキソール-5-イル)プロパン酸: 類似の構造ですが、ベンゾジオキソール環にメトキシ基があります。
3-(2H-1,3-ベンゾジオキソール-5-イル)プロパンニトリル: Boc保護アミノ基の代わりにニトリル基を含んでいます。
独自性
3-(2H-1,3-ベンゾジオキソール-5-イル)-2-[(tert-ブトキシカルボニル)アミノ]プロパン酸は、Boc保護アミノ基の存在により、独自の特性を備えています。これは、合成の汎用性と生物学的相互作用の可能性を高めます。この化合物の官能基の特定の組み合わせにより、さまざまな研究用途において貴重なツールとなります。
類似化合物との比較
Similar Compounds
3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)propanoic acid: Similar structure but with methoxy groups on the benzodioxole ring.
3-(2H-1,3-benzodioxol-5-yl)propanenitrile: Contains a nitrile group instead of the Boc-protected amino group.
Uniqueness
3-(2H-1,3-benzodioxol-5-yl)-2-[(tert-butoxycarbonyl)amino]propanoic acid is unique due to the presence of the Boc-protected amino group, which provides additional synthetic versatility and potential for biological interactions. This compound’s specific combination of functional groups makes it a valuable tool in various research applications.
特性
分子式 |
C15H19NO6 |
|---|---|
分子量 |
309.31 g/mol |
IUPAC名 |
3-(1,3-benzodioxol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C15H19NO6/c1-15(2,3)22-14(19)16-10(13(17)18)6-9-4-5-11-12(7-9)21-8-20-11/h4-5,7,10H,6,8H2,1-3H3,(H,16,19)(H,17,18) |
InChIキー |
JVYKMFOPYMQCOY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(CC1=CC2=C(C=C1)OCO2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Ethyl-2-[2-(4-methoxyphenyl)ethenyl]-4,5-diphenyl-1,3-thiazol-3-ium](/img/structure/B12517322.png)
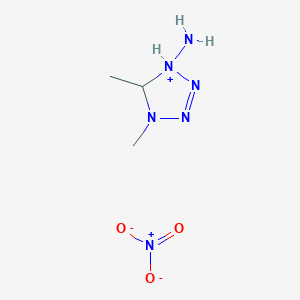



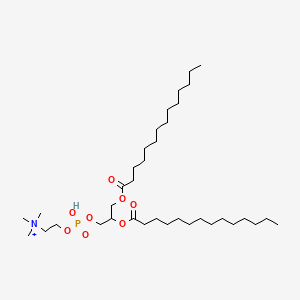
![1H-Pyrazole-3-methanol, 5-[4-(methylsulfonyl)phenyl]-1-(phenylmethyl)-](/img/structure/B12517348.png)
![11,11'-[1,2-Phenylenebis(oxy)]bis(N-dodecylundecanamide)](/img/structure/B12517352.png)
